molecular formula C10H15N3O3 B13891251 1-N-(3-methoxypropyl)-4-nitrobenzene-1,2-diamine

1-N-(3-methoxypropyl)-4-nitrobenzene-1,2-diamine

Cat. No.: B13891251
M. Wt: 225.24 g/mol
InChI Key: HDUPKQOYCJYASA-UHFFFAOYSA-N
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Description

1-N-(3-Methoxypropyl)-4-nitrobenzene-1,2-diamine is an organic compound characterized by its unique structure, which includes a nitro group and a diamine functionality attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(3-methoxypropyl)-4-nitrobenzene-1,2-diamine typically involves the nitration of a benzene derivative followed by the introduction of the diamine group. One common method starts with the nitration of 1,2-diaminobenzene to form 4-nitro-1,2-diaminobenzene. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-N-(3-Methoxypropyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-N-(3-Methoxypropyl)-4-nitrobenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-(3-methoxypropyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The diamine groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function .

Comparison with Similar Compounds

Uniqueness: 1-N-(3-Methoxypropyl)-4-nitrobenzene-1,2-diamine is unique due to the presence of both a nitro group and diamine functionalities on the benzene ring.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

1-N-(3-methoxypropyl)-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C10H15N3O3/c1-16-6-2-5-12-10-4-3-8(13(14)15)7-9(10)11/h3-4,7,12H,2,5-6,11H2,1H3

InChI Key

HDUPKQOYCJYASA-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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